molecular formula C22H22ClN3O3S2 B11359939 Ethyl 2-[({5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[({5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11359939
M. Wt: 476.0 g/mol
InChI Key: SCGPKAZCKWHALV-UHFFFAOYSA-N
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Description

ETHYL 2-(5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the introduction of the thiophene moiety, and the final esterification to form the ethyl ester. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s effects are mediated through these interactions. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and thiophene-containing molecules. Examples include:

  • ETHYL 4-CHLORO-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE
  • 2-CHLORO-4-METHYLPYRIMIDINE

Uniqueness

The uniqueness of ETHYL 2-(5-CHLORO-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H22ClN3O3S2

Molecular Weight

476.0 g/mol

IUPAC Name

ethyl 2-[[5-chloro-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C22H22ClN3O3S2/c1-5-29-21(28)17-13(3)14(4)31-20(17)26-19(27)18-16(23)10-24-22(25-18)30-11-15-9-7-6-8-12(15)2/h6-10H,5,11H2,1-4H3,(H,26,27)

InChI Key

SCGPKAZCKWHALV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3C

Origin of Product

United States

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